molecular formula C29H35IN2 B13003956 (2Z)-1-ethyl-2-[(2E,4E)-5-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole;iodide

(2Z)-1-ethyl-2-[(2E,4E)-5-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole;iodide

Cat. No.: B13003956
M. Wt: 538.5 g/mol
InChI Key: IWHSKYHCPUDDMY-UHFFFAOYSA-M
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Description

The compound (2Z)-1-ethyl-2-[(2E,4E)-5-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole;iodide is a complex organic molecule characterized by its unique structure involving indole and indolium moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-ethyl-2-[(2E,4E)-5-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole;iodide typically involves multi-step organic reactions. The process begins with the preparation of the indole and indolium precursors, followed by their coupling through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxides.

    Reduction: The indolium ion can be reduced to its neutral form.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typically involve the use of strong acids or bases and appropriate solvents.

Major Products

The major products formed from these reactions include various substituted indoles and indolium derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, the compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to interact with biological molecules suggests it could be used in drug development for various diseases.

Industry

In industrial applications, the compound is used in the development of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function. The pathways involved include signal transduction and gene expression regulation, which can lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole: A simpler structure with similar chemical properties.

    Indolium: The cationic form of indole, used in various applications.

    Fluorescein: A fluorescent compound with similar applications in imaging.

Uniqueness

The uniqueness of (2Z)-1-ethyl-2-[(2E,4E)-5-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole;iodide lies in its combined indole and indolium structure, which imparts unique chemical and physical properties. This makes it a versatile compound with a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C29H35IN2

Molecular Weight

538.5 g/mol

IUPAC Name

(2Z)-1-ethyl-2-[(2E,4E)-5-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole;iodide

InChI

InChI=1S/C29H35N2.HI/c1-7-30-24-18-14-12-16-22(24)28(3,4)26(30)20-10-9-11-21-27-29(5,6)23-17-13-15-19-25(23)31(27)8-2;/h9-21H,7-8H2,1-6H3;1H/q+1;/p-1

InChI Key

IWHSKYHCPUDDMY-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2C(/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-]

Origin of Product

United States

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